

Application Notes and Protocols for Protein Purification with IDA-Agarose Resin

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Compound of Interest

Compound Name: *Disodium iminodiacetate*

Cat. No.: *B1199704*

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Introduction

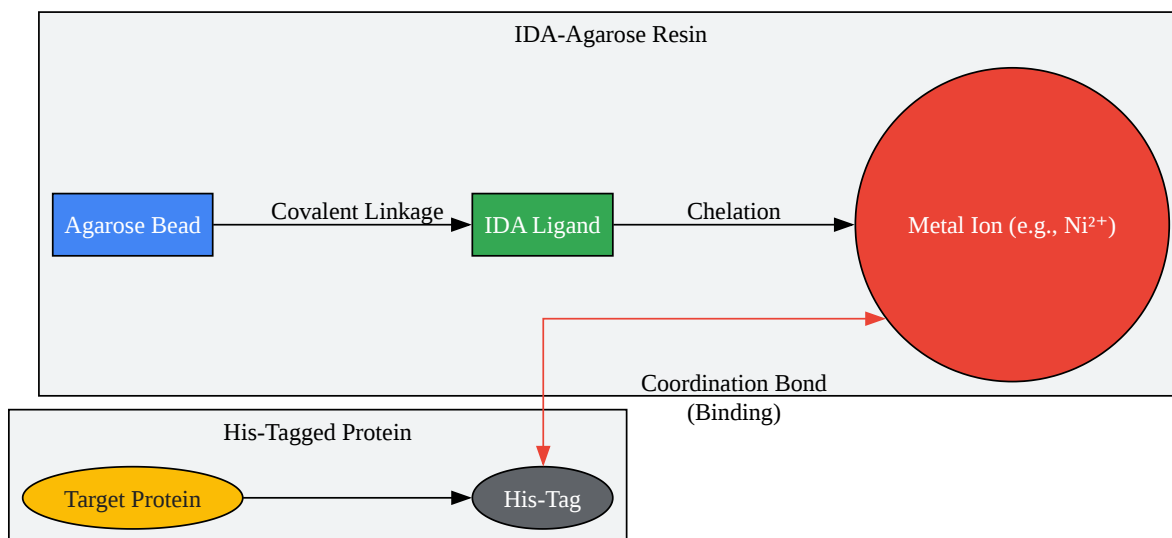
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag).[1][2] This method relies on the specific interaction between the histidine residues of the tagged protein and a transition metal ion, which is immobilized on a chromatographic resin.[3][4] Iminodiacetic acid (IDA) is a tridentate chelating agent commonly used to immobilize divalent metal ions, such as Nickel (Ni^{2+}), Cobalt (Co^{2+}), Copper (Cu^{2+}), or Zinc (Zn^{2+}), onto an agarose resin.[3][4][5] This application note provides a detailed protocol for the purification of His-tagged proteins using IDA-agarose resin, covering resin charging, protein binding, washing, elution, and resin regeneration.

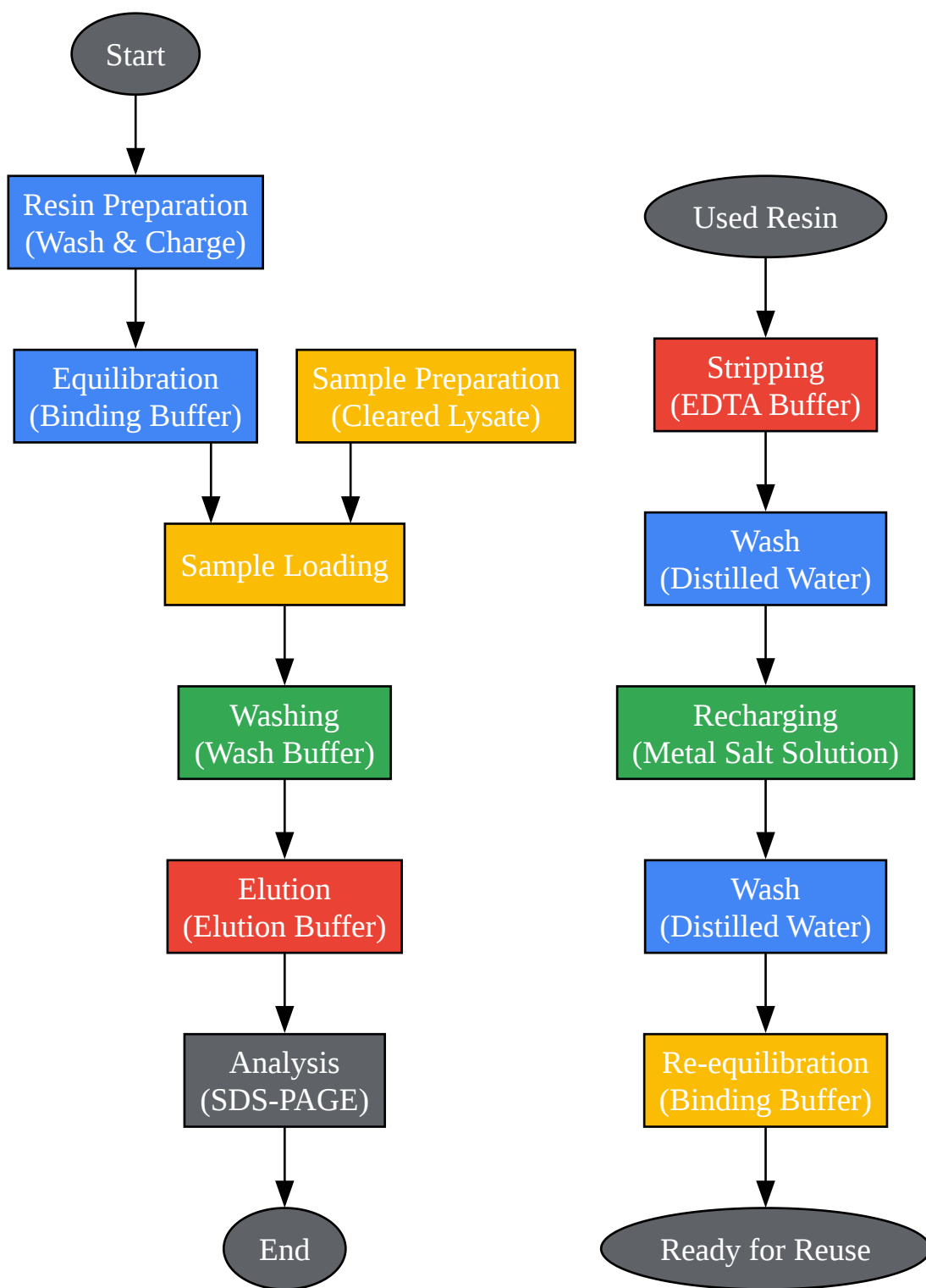
The interaction between the His-tag and the immobilized metal ion allows for a one-step purification that can significantly enrich the target protein from a crude cell lysate under both native and denaturing conditions.[3] The choice of metal ion can influence the binding affinity and specificity of the purification.[6] While Ni-IDA offers high binding capacity, Co-IDA may provide higher purity for certain proteins due to its higher selectivity.[5][7]

Principle of IDA-Agarose Based IMAC

The principle of IMAC using IDA-agarose involves the coordination of electron donor groups on the surface of proteins, primarily the imidazole side chains of histidine residues, with the

immobilized transition metal ions.[3] The IDA ligand is covalently attached to the agarose matrix and chelates the metal ion, leaving some of the metal's coordination sites available to interact with the His-tag of the target protein.[1][3] After the His-tagged protein is bound to the resin, non-specifically bound proteins are washed away. The target protein is then typically eluted by competition with a high concentration of a competitive ligand, such as imidazole, or by a reduction in pH.[3]





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